N-Octylacrylamide

Description

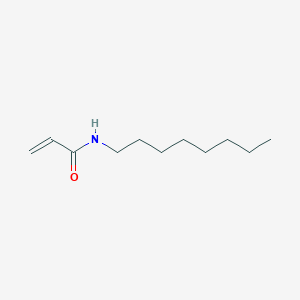

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZKFQMWZYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064955 | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-68-2 | |

| Record name | N-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Octylacrylamide via the Ritter Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-octylacrylamide through the Ritter reaction. This powerful C-N bond-forming reaction offers a versatile and efficient route to N-substituted amides, which are valuable intermediates in pharmaceutical and materials science. This document details the underlying mechanism, experimental protocols, and key quantitative data associated with this synthesis.

Introduction to the Ritter Reaction

The Ritter reaction, first reported by John J. Ritter, is a chemical reaction that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1] The reaction typically involves the generation of a carbocation from an alkene or an alcohol, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding N-substituted amide.

The versatility of the Ritter reaction allows for the use of a wide range of nitriles and carbocation precursors, making it a valuable tool in organic synthesis. For the preparation of this compound, acrylonitrile serves as the nitrile source, while the octyl carbocation can be generated from either 1-octene or 1-octanol.

Reaction Mechanism

The synthesis of this compound via the Ritter reaction proceeds through a well-established three-step mechanism:

-

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, 1-octene is protonated to form a secondary carbocation. Alternatively, 1-octanol can be protonated, followed by the loss of a water molecule to generate the same carbocationic intermediate. The stability of the carbocation is a crucial factor in the reaction's success.

-

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electrophilic carbocation. This step forms a stable nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water, which is typically present from the aqueous acid or added during the work-up, to yield the final this compound product.

Below is a diagram illustrating the reaction pathway.

Caption: Ritter reaction mechanism for this compound synthesis.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

-

1-Octene (or 1-Octanol)

-

Acrylonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 1-octene (1 equivalent) and acrylonitrile (1.5-2 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (e.g., 65% aqueous solution, 1.5-2 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, such as 40°C) for a specified duration (e.g., 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-tert-octylacrylamide, which can serve as a reference for the synthesis of the linear isomer.[2]

| Parameter | Value | Reference |

| Substrate | 2,4,4-Trimethyl-1-pentene | [2] |

| Nitrile | Acrylonitrile | [2] |

| Catalyst | 65% Sulfuric Acid | [2] |

| Temperature | 40 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | Not explicitly stated for this specific reaction, but Ritter reactions with similar substrates can achieve moderate to high yields. | |

| Purification | Recrystallization or Column Chromatography | General practice |

Conclusion

The Ritter reaction provides a robust and direct method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly temperature and the rate of acid addition, this method can be effectively employed to produce the desired N-substituted amide. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient preparation of this important monomer. Further optimization for the synthesis of the linear this compound may be required to achieve high yields and purity.

References

An In-Depth Technical Guide to the Synthesis of N-Octylacrylamide from Acryloyl Chloride and Octylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-octylacrylamide, a key monomer in the development of advanced polymers for various applications, including drug delivery systems. The primary synthetic route detailed herein is the reaction between acryloyl chloride and octylamine.

Core Reaction Principles

The synthesis of this compound from acryloyl chloride and octylamine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann reaction conditions.[1][2][3] The reaction involves the nucleophilic attack of the primary amine (octylamine) on the highly electrophilic carbonyl carbon of the acyl chloride (acryloyl chloride).[1][2] This process is typically rapid and exothermic.[2]

To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct that is formed, a base is required.[4][5] The HCl would otherwise react with the starting octylamine to form a non-nucleophilic ammonium salt, which would halt the reaction.[5] Tertiary amines, such as triethylamine, are commonly used as an organic base to sequester the HCl as triethylamine hydrochloride. The use of a two-phase solvent system with an aqueous inorganic base like sodium hydroxide is also a common practice under Schotten-Baumann conditions.[1]

Key considerations for this reaction include:

-

Side Reactions: Potential side reactions include the hydrolysis of acryloyl chloride to acrylic acid if water is present, and Michael addition of a second octylamine molecule to the newly formed this compound product.[2][6]

-

Polymerization: Both the reactant (acryloyl chloride) and the product (this compound) are vinyl monomers susceptible to polymerization, which can be initiated by heat, light, or radical species.[2] The inclusion of a polymerization inhibitor may be necessary for storage and handling.

Reaction Scheme

The overall reaction is as follows:

CH₂(CH₂)₇NH₂ (Octylamine) + CH₂=CHCOCl (Acryloyl Chloride) --[Base]--> CH₂=CHCONH(CH₂)₇CH₃ (this compound) + Base·HCl

A diagram illustrating the reaction mechanism is provided below.

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on established methods which utilize triethylamine as an acid scavenger in a dichloromethane solvent.[7]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (0.5 mol scale) | Moles (mol) | Notes |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 45.3 g (40.6 mL) | 0.50 | Highly reactive, corrosive, lachrymator.[8] |

| n-Octylamine | C₈H₁₉N | 129.24 | 66.6 g (89.1 mL) | 0.50 | Corrosive, flammable. |

| Triethylamine | C₆H₁₅N | 101.19 | 50.6 g (70.0 mL) | 0.50 | Base, acid scavenger. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 305 g (230 mL total) | - | Anhydrous solvent. |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Anhydrous, for drying. |

| Deionized Water | H₂O | 18.02 | 250 g | - | For washing. |

Detailed Procedure

-

Reaction Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a drying tube filled with calcium sulfate.[7]

-

Initial Charge: The flask is charged with a solution of acryloyl chloride (45.3 g, 0.5 mol) in 180 g of dichloromethane.[7]

-

Cooling: The solution is cooled to 0°C using an ice bath.[7]

-

Reagent Addition: A mixture of n-octylamine (66.6 g, 0.5 mol), triethylamine (50.6 g, 0.5 mol), and 125 g of dichloromethane is prepared and added to the addition funnel.[7] This mixture is then added dropwise to the stirred acryloyl chloride solution over a period of approximately 2.5 hours.[7] The addition rate should be carefully controlled to maintain the internal reaction temperature at or below 5°C.[7]

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to ambient temperature.[7] To ensure complete crystallization of the triethylamine hydrochloride byproduct, the mixture is stored overnight at -15°C.[7]

-

Work-up and Purification:

-

The precipitated triethylamine hydrochloride salt is removed by filtration.[7]

-

The filtrate is transferred to a separatory funnel and washed with 250 g of deionized water.[7]

-

The organic layer is separated and dried over anhydrous magnesium sulfate.[7]

-

After filtering off the drying agent, the dichloromethane solvent is removed under reduced pressure (in vacuo) to yield the crude product.[7]

-

-

Final Product: The final product is N-(n-octyl)acrylamide, which can be further purified if necessary.[7] The reported yield for this procedure is 85 g.[7]

Data Summary

Reaction Parameters

| Parameter | Value | Reference |

| Stoichiometry | 1:1:1 (Acryloyl Chloride:Octylamine:Base) | [7] |

| Solvent | Dichloromethane (DCM) | [7] |

| Reaction Temperature | 0–5 °C | [7] |

| Reaction Time | ~2.5 hours for addition, then warm to RT | [7] |

| Work-up | Filtration, Aqueous Wash, Drying | [7] |

| Reported Yield | 85 g (for 0.5 mol scale) | [7] |

Product Characterization Data

Characterization is crucial to confirm the identity and purity of the synthesized this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard.

| Technique | Expected Peaks / Signals |

| ¹H NMR | * Vinyl Protons (CH₂=CH-): Three distinct signals between δ 5.5-6.5 ppm. * Amide Proton (-NH-): A broad singlet, typically around δ 5.5-6.0 ppm. * Methylene group adjacent to N (-NH-CH₂-): A triplet around δ 3.3 ppm. * Alkyl Chain Protons (-(CH₂)₆-): A broad multiplet around δ 1.2-1.5 ppm. * Terminal Methyl Group (-CH₃): A triplet around δ 0.8-0.9 ppm. |

| IR (cm⁻¹) | * N-H Stretch: A sharp peak around 3300 cm⁻¹. * C=O Stretch (Amide I): A strong, sharp peak around 1650-1660 cm⁻¹. * N-H Bend (Amide II): A peak around 1540-1550 cm⁻¹. * C=C Stretch: A peak around 1620-1630 cm⁻¹. * C-H Stretches (Alkyl): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). |

(Note: Exact chemical shifts (δ) and wavenumbers can vary slightly based on the solvent and instrument used for analysis.)

Visualized Workflows

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Workflow for this compound synthesis.

Application in Drug Delivery

This compound is a valuable monomer for creating amphiphilic or thermoresponsive polymers. These polymers can self-assemble into structures like micelles or nanoparticles, which are used as carriers in advanced drug delivery systems. The hydrophobic octyl chains can form a core to encapsulate poorly water-soluble drugs, while the hydrophilic acrylamide backbone provides aqueous stability.

The diagram below illustrates this concept.

Caption: Role of this compound polymers in drug delivery.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Acryloyl chloride - Wikipedia [en.wikipedia.org]

Solubility of N-tert-Octylacrylamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Octylacrylamide (CAS No. 4223-03-4), a key monomer in the synthesis of various polymers. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the existing qualitative and quantitative information and offers a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Introduction to N-tert-Octylacrylamide

N-tert-Octylacrylamide, also known as N-(1,1,3,3-tetramethylbutyl)acrylamide, is a hydrophobic acrylamide derivative. Its structure, featuring a bulky, branched octyl group, imparts unique properties to polymers, such as improved flexibility, adhesion, and water resistance. These characteristics make it a valuable component in the formulation of personal care products, coatings, and adhesives. A clear understanding of its solubility is crucial for optimizing polymerization processes, developing new formulations, and conducting toxicological and environmental impact studies.

Solubility Data

The solubility of a substance is a fundamental chemical property that dictates its applications. While N-tert-Octylacrylamide is generally described as soluble in organic solvents, specific quantitative data is scarce. The following tables summarize the available information.

Table 1: Quantitative Solubility of N-tert-Octylacrylamide

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 1.01 g/L | [1][2] |

Table 2: Qualitative Solubility of N-tert-Octylacrylamide in Various Solvents

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [1][2][3] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| 1,4-Dioxane | Soluble (used as a solvent for polymerization) | [5][6] |

| Dimethylformamide (DMF) | Soluble (used as a solvent for copolymerization of a similar monomer) | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble (used as a solvent for copolymerization of a similar monomer) | [8] |

| n-Alkanes (e.g., n-heptane) | Soluble (used as a solvent for dispersion polymerization) | [5][6] |

It is important to note that a Safety Data Sheet (SDS) for N-tert-Octylacrylamide reports "no data available" for solubility, underscoring the lack of comprehensive published data[9].

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of N-tert-Octylacrylamide in an organic solvent.

Materials

-

N-tert-Octylacrylamide (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-tert-Octylacrylamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Saturated Solution:

-

After equilibration, let the vial stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a chemically resistant syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-tert-Octylacrylamide of known concentrations in the chosen solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A C18 column is often suitable, and the detection wavelength should be set to the absorbance maximum of N-tert-Octylacrylamide.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-tert-Octylacrylamide solubility using the shake-flask method.

Caption: Workflow for determining the solubility of N-tert-Octylacrylamide.

Conceptual Solubility Relationship

This diagram illustrates the relationship between the molecular structure of N-tert-Octylacrylamide and its general solubility characteristics.

References

- 1. 4223-03-4 CAS MSDS (N-TERT-OCTYLACRYLAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-TERT-OCTYLACRYLAMIDE | 4223-03-4 [chemicalbook.com]

- 3. N-TERT-OCTYLACRYLAMIDE CAS#: 4223-03-4 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 9. echemi.com [echemi.com]

N-Octylacrylamide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of N-Octylacrylamide, a versatile monomer with significant potential in various scientific and industrial applications, including drug development. This document outlines its fundamental chemical properties, synthesis protocols, and key applications, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound is a hydrophobic acrylamide derivative.[1] Its chemical and physical properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO | [2][3][4][5] |

| Molecular Weight | 183.29 g/mol | [2][3][5][6] |

| CAS Number | 10124-68-2 | [2][4] |

| Density | 0.868 g/cm³ | [2][4] |

| Boiling Point | 313.7 °C at 760 mmHg | [2][4] |

| Flash Point | 186.7 °C | [2][4] |

| Refractive Index | 1.446 | [4] |

| Vapor Pressure | 0.000487 mmHg at 25°C | [4] |

| Appearance | Clear, colorless liquid | [7] |

| Solubility | Soluble in water and various organic solvents | [7] |

Synthesis of N-(n-octyl)acrylamide

The synthesis of N-(n-octyl)acrylamide can be achieved through the reaction of acryloyl chloride with n-octylamine.[8] This method is a common approach for preparing N-substituted acrylamides.[9]

Experimental Protocol

Materials:

-

Acryloyl chloride

-

n-Octylamine

-

Triethylamine

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

-

Calcium sulfate

Equipment:

-

500 ml four-necked flask

-

Thermometer

-

Mechanical stirrer

-

Calcium sulfate-filled drying tube

-

Pressure-equalizing addition funnel

Procedure: [8]

-

A solution of 45.3 g (0.5 mole) of acryloyl chloride in 180 g of dichloromethane is prepared in a 500 ml four-necked flask and cooled to 0°C.

-

A mixture of 66.6 g of n-octylamine (0.5 mole), 50.6 g of triethylamine (0.5 mole), and 125 g of dichloromethane is slowly added to the cooled solution over a period of 2.5 hours, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, the mixture is allowed to warm to ambient temperature.

-

The reaction mixture is then stored at -15°C overnight to facilitate the crystallization of the triethylamine hydrochloride byproduct.

-

The crystallized salt is removed by filtration.

-

The filtrate is washed with 250 g of deionized water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield N-(n-octyl)acrylamide.

The following diagram illustrates the workflow for the synthesis of N-(n-octyl)acrylamide.

Applications in Research and Development

This compound and its isomer, N-tert-Octylacrylamide, are utilized in the synthesis of polymers with controlled hydrophilicity. These polymers have applications as sizing agents, rheology modifiers, and water-soluble polymers. Copolymers of N-tert-Octylacrylamide with acrylates are used in personal care products like hair sprays and mousses due to their film-forming properties, providing curl retention and humidity resistance.[10]

In the context of drug delivery, this compound's ability to form biocompatible hydrogels makes it a promising material for tissue adhesives, wound dressings, and controlled release applications.[7] Copolymers containing octylacrylamide have been explored in the development of transdermal drug delivery systems.[11] For instance, Acrylates/Octylacrylamide Copolymer is used in sunscreen formulations to improve water resistance and the stability of active ingredients.[12] The copolymer Octylacrylamide/Acrylates/Butylaminoethyl Methacrylate is also noted for its film-forming and water-resistant properties in cosmetic and skincare products.[13]

The following diagram outlines the logical relationship between this compound's properties and its applications.

References

- 1. polysciences.com [polysciences.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-tert-Octylacrylamide [webbook.nist.gov]

- 4. chemnet.com [chemnet.com]

- 5. 2-Propenamide, N-octyl- | C11H21NO | CID 82370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Cas 10124-68-2,this compound | lookchem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 10. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

- 11. researchgate.net [researchgate.net]

- 12. specialchem.com [specialchem.com]

- 13. specialchem.com [specialchem.com]

N-Octylacrylamide: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Octylacrylamide, a key monomer in the development of advanced polymers for research, scientific, and drug development applications. The document outlines its chemical properties, synthesis, and polymerization methods, with a focus on its role in creating thermoresponsive hydrogels for controlled drug delivery.

Core Chemical and Physical Properties

This compound is an N-substituted acrylamide monomer. It has a linear alkyl chain of eight carbons attached to the nitrogen of the acrylamide group. Its isomer, N-tert-Octylacrylamide, features a branched octyl group. The CAS Registry Number for this compound is 10124-68-2, while N-tert-Octylacrylamide is registered under CAS Number 4223-03-4.

The chemical structure of this compound is characterized by a terminal vinyl group, making it amenable to radical polymerization, and a hydrophobic octyl chain, which imparts unique solubility and thermal response characteristics to its polymers.

Below is a summary of its key physicochemical properties:

| Property | Value | References |

| CAS Number | 10124-68-2 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO | [1][2][3] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| IUPAC Name | N-octylprop-2-enamide | [1] |

| Boiling Point | 313.7 °C at 760 mmHg | [1][3] |

| Density | 0.868 g/cm³ | [1][3] |

| Flash Point | 186.7 °C | [1][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of acryloyl chloride with n-octylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(n-octyl)acrylamide

This protocol is adapted from a standard procedure for the synthesis of N-substituted acrylamides.[1][4]

Materials:

-

Acryloyl chloride

-

n-Octylamine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Equipment:

-

500 mL four-necked flask

-

Thermometer

-

Mechanical stirrer

-

Calcium sulfate drying tube

-

Pressure-equalizing addition funnel

-

Standard laboratory glassware for workup and filtration

Procedure:

-

A solution of 45.3 g (0.5 mole) of acryloyl chloride in 180 g of dichloromethane is prepared in the four-necked flask.

-

The flask is equipped with a thermometer, mechanical stirrer, drying tube, and addition funnel.

-

The solution is cooled to 0 °C using an ice bath.

-

A mixture of 66.6 g (0.5 mole) of n-octylamine, 50.6 g (0.5 mole) of triethylamine, and 125 g of dichloromethane is slowly added to the acryloyl chloride solution over a period of 2.5 hours. The addition rate should be controlled to maintain the reaction temperature at or below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then stored at -15 °C overnight to facilitate the crystallization of triethylamine hydrochloride.

-

The precipitated salt is removed by filtration.

-

The filtrate is washed with 250 g of deionized water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(n-octyl)acrylamide.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization techniques to form poly(this compound). The polymerization can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or redox initiators. Copolymers can also be synthesized by including other vinyl monomers in the reaction mixture.

General Experimental Protocol: Free-Radical Polymerization

-

This compound and any comonomers are dissolved in a suitable solvent (e.g., tetrahydrofuran, 1,4-dioxane) in a polymerization vessel.[5]

-

A calculated amount of a free-radical initiator (e.g., 0.05% by weight of monomers of AIBN) is added.[5]

-

The solution is deoxygenated by purging with an inert gas, such as nitrogen, for a sufficient period.[6]

-

The reaction vessel is sealed and heated to a temperature appropriate for the initiator used (e.g., 60-80 °C for AIBN) for a specified duration (e.g., 3-18 hours).[5][6]

-

The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or hexane.[5][6]

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Applications in Drug Development

Polymers and copolymers of this compound are of significant interest in drug delivery due to their thermoresponsive properties. Poly(N-alkylacrylamides) can exhibit a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is increased.[7] This property can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[8] Thermoresponsive hydrogels made from this compound copolymers can be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperatures.[2][9] The LCST can be tuned by copolymerizing this compound with hydrophilic or hydrophobic comonomers.

The general mechanism involves the hydrogel being loaded with a drug below its LCST. When the temperature is raised above the LCST, the polymer chains collapse, and the hydrogel shrinks, expelling water and the entrapped drug.[1][2]

While this compound is a valuable monomer for creating drug delivery vehicles, there is currently no substantial evidence in the scientific literature to suggest its direct involvement in modulating specific cellular signaling pathways. Its primary role in drug development is to form the polymeric backbone of delivery systems that control the release of active pharmaceutical ingredients.

Analytical Methods

The quantification of residual this compound monomer in polymer formulations or biological matrices is crucial for safety and quality control. The analytical methods are generally adapted from those used for acrylamide.

Experimental Protocol: Quantification by GC-MS

This method involves the derivatization of the acrylamide to a less volatile and more thermally stable compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[10][11]

-

Extraction: The sample is extracted with water to solubilize the this compound. An internal standard is added at this stage.

-

Derivatization (Bromination): The aqueous extract is treated with a bromine source to form the 2,3-dibromopropionamide derivative of this compound.

-

Liquid-Liquid Extraction: The brominated derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).

-

Analysis: The organic extract is analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of this compound without the need for derivatization.[10]

-

Extraction: The sample is extracted with an aqueous solution, often containing a small amount of formic acid. An isotopically labeled internal standard (e.g., ¹³C₃-N-Octylacrylamide) is added.

-

Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis: The purified extract is analyzed by LC-MS/MS. The high selectivity and sensitivity of this technique allow for accurate quantification at low levels.

Conclusion

This compound is a versatile monomer with significant applications in the development of advanced materials, particularly for the pharmaceutical and biomedical fields. Its ability to form thermoresponsive polymers makes it a valuable component in the design of "smart" hydrogels for controlled drug delivery. The synthesis and polymerization methods are well-established, and robust analytical techniques are available for its quantification. Future research may explore its use in other advanced applications and further refine the properties of its copolymers for more sophisticated drug delivery systems.

References

- 1. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery [ouci.dntb.gov.ua]

- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for N-Octylacrylamide Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of N-Octylacrylamide. The information herein is intended to support risk assessment and the implementation of safe laboratory practices.

Physicochemical Properties

This compound is a chemical compound with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁NO | |

| Molecular Weight | 183.29 g/mol | |

| Appearance | White solid | |

| Boiling Point | 313.7 °C at 760 mmHg | [1] |

| Flash Point | 186.7 °C | [1] |

| Density | 0.868 g/cm³ | [1] |

Toxicological Data

The toxicological profile of this compound and related acrylamides indicates potential for adverse health effects. The primary hazards are associated with acute toxicity, skin and eye irritation, and skin sensitization.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | GHS Category | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | Not Classified | |

| LC50 | Rat | Inhalation | > 3.4 mg/L (for Acrylates/Octylacrylamide Copolymer) | Not Classified | [2] |

Table 2.2: Irritation and Sensitization

| Endpoint | Species | Result | GHS Category | Reference |

| Skin Irritation | Rabbit | Non-irritating | Not Classified | |

| Eye Irritation | Rabbit | Minimally irritating | Category 2B | [3] |

| Skin Sensitization | Mouse | Potential sensitizer | Category 1 |

Hazard Identification and Classification

Based on available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity (Oral): Not Classified

-

Acute Toxicity (Dermal): Not Classified

-

Skin Corrosion/Irritation: Not Classified

-

Serious Eye Damage/Eye Irritation: Category 2B (Warning)

-

Skin Sensitization: Category 1 (Warning)

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Endpoint: The test endpoint is the observation of mortality or evident toxicity that determines the GHS classification.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

References

Navigating the Stability and Storage of N-Octylacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Octylacrylamide, a key monomer in the synthesis of various polymers with applications in drug delivery and other biomedical fields, requires careful handling and storage to ensure its integrity and performance. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing from available safety and technical data. Due to a lack of extensive public data on its specific degradation pathways, this guide also infers potential stability challenges and analytical methodologies based on the behavior of related N-alkylacrylamides.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for its proper handling.

| Property | Value |

| Chemical Name | N-octylprop-2-enamide |

| CAS Number | 10124-68-2 |

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.29 g/mol |

| Appearance | Solid (N-tert-Octylacrylamide is a white powder) |

| Boiling Point | 313.7 °C at 760 mmHg[1] |

| Flash Point | 186.7 °C[1] |

| Density | 0.868 g/cm³[1] |

Stability Profile and Potential Degradation Pathways

While specific kinetic and mechanistic data for this compound degradation is limited in publicly available literature, potential degradation pathways can be inferred from the general chemistry of acrylamides.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote polymerization and may lead to thermal decomposition.

-

Light: Like many unsaturated compounds, this compound may be sensitive to light, which can initiate polymerization or other degradation reactions.

-

Moisture: The amide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and octylamine.

-

Oxygen: The presence of oxygen can facilitate oxidative degradation, potentially leading to the formation of peroxides and other degradation products.

Potential Degradation Pathways:

Based on the chemistry of related N-alkylacrylamides, the following degradation pathways are plausible for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To maintain the quality and prevent premature polymerization or degradation of this compound, the following storage and handling guidelines are recommended based on available safety data sheets.[2][3]

Storage Conditions:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[2] Some suppliers recommend refrigeration. |

| Atmosphere | Store in a well-ventilated area.[2][3] |

| Container | Keep container tightly closed.[2][3] |

| Light Exposure | Protect from light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, acids, and bases. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.[2]

-

Wash thoroughly after handling.[2]

-

Prevent dust formation.[2]

Experimental Protocols for Stability Assessment

Caption: General workflow for a forced degradation study.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A primary tool for purity assessment and quantification of the parent compound and degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile degradation products, such as octylamine, that may result from hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products and to monitor the degradation process in solution.

Conclusion

Ensuring the stability of this compound is paramount for its successful application in research and development. While specific degradation kinetics and pathways are not well-documented, adherence to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container is critical. For researchers requiring in-depth stability data, a forced degradation study employing a suite of analytical techniques such as HPLC, LC-MS, and GC-MS is recommended to elucidate potential degradation products and establish a stability-indicating method. This proactive approach to stability assessment will ultimately contribute to the development of robust and reliable end products.

References

A Technical Guide to N-Octylacrylamide Monomer: Commercial Sources, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Octylacrylamide, a hydrophobic monomer increasingly utilized in the development of advanced polymers for biomedical applications. Herein, we detail its commercial availability, purity specifications, and the analytical methods crucial for its characterization. Furthermore, we explore its application in stimuli-responsive drug delivery systems, a key area of interest for pharmaceutical research and development.

Commercial Sources and Purity of this compound

This compound is commercially available from a variety of chemical suppliers, catering to different research and industrial needs. The purity of the monomer is a critical parameter, particularly in applications such as drug delivery, where trace impurities can significantly impact the performance and biocompatibility of the final polymer. Suppliers typically offer several grades, including industrial and pharmaceutical grades, with purities often exceeding 99%. Below is a summary of representative commercial sources and their stated purities.

| Supplier | Product Name | CAS Number | Stated Purity/Grade |

| Alfa Chemistry | This compound | 10124-68-2 | 96%[1] |

| BLD Pharm | This compound | 10124-68-2 | Specification available |

| CHEMLYTE SOLUTIONS CO., LTD | This compound | 10124-68-2 | Industrial Grade |

| Hebei Shunxing Import and Export Co.,Ltd. | octylprop-2-enamide | 10124-68-2 | Industrial Grade/99.9[2] |

| Polysciences, Inc. | N-tert-Octylacrylamide | 4223-03-4 | ≥ 95% |

| Shaanxi Dideu Medichem Co. Ltd. | octylprop-2-enamide | 10124-68-2 | Pharmaceutical Grade/99.5[2] |

| SHANDONG LOOK CHEMICAL CO.,LTD | This compound | 10124-68-2 | Not specified[2] |

| Vinati Organics | N-TERTIARY OCTYL ACRYLAMIDE (TOA) | 4223-03-4 | Not specified[3][4] |

Note: This table is a representative sample and not exhaustive. Purity and specifications can vary by batch and should be confirmed with the supplier via a Certificate of Analysis.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide methodologies for these key processes.

Synthesis of N-(n-Octyl)acrylamide

A common method for the synthesis of N-(n-octyl)acrylamide involves the reaction of acryloyl chloride with n-octylamine.[5]

Materials:

-

Acryloyl chloride

-

n-Octylamine

-

Triethylamine

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of acryloyl chloride (0.5 mole) in dichloromethane (180 g) is prepared in a 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, drying tube, and addition funnel.

-

The solution is cooled to 0°C.

-

A mixture of n-octylamine (0.5 mole), triethylamine (0.5 mole), and dichloromethane (125 g) is slowly added to the cooled solution over 2.5 hours, maintaining the temperature below 5°C.

-

After the addition is complete, the mixture is allowed to warm to room temperature.

-

The reaction mixture is stored at -15°C overnight to facilitate the crystallization of triethylamine hydrochloride byproduct.

-

The crystallized salt is removed by filtration.

-

The filtrate is washed with deionized water (250 g).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-(n-octyl)acrylamide.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds like this compound, effectively removing impurities.[6][7][8]

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Purity Analysis

The purity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For acrylamide and its derivatives, reverse-phase HPLC is commonly employed.

-

Column: A C18 reverse-phase column is typically used.[9]

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is a common mobile phase. The gradient or isocratic elution profile would need to be optimized.

-

Detection: A UV detector is suitable for detecting the acrylamide moiety.[10]

-

Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC):

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] Direct analysis of acrylamides by GC can be challenging due to their polarity.[12] Derivatization is sometimes employed to improve chromatographic performance.[13]

-

Column: A variety of columns can be used, with selection depending on the specific method (direct injection or derivatization).

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are commonly used.

-

Quantification: Similar to HPLC, purity is assessed by comparing the peak area of the analyte to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H NMR spectroscopy provides detailed information about the structure of the molecule and can be used to identify and quantify impurities.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The resulting spectrum will show characteristic peaks for the protons in the this compound molecule. The presence of unexpected peaks can indicate impurities. The purity can be estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of impurity peaks.

Application in Stimuli-Responsive Drug Delivery

This compound is a valuable monomer for the synthesis of "smart" polymers that can respond to environmental stimuli such as temperature and pH.[14] These polymers are of great interest in drug delivery, as they can be designed to release a therapeutic agent at a specific target site in the body. For instance, a copolymer containing this compound could be engineered to be soluble in the bloodstream at normal body temperature but to collapse and release its drug payload in the slightly more acidic microenvironment of a tumor.

The following diagram illustrates a conceptual workflow for the development and application of a thermo- and pH-responsive this compound-based drug delivery system.

Caption: Workflow for a stimuli-responsive drug delivery system.

The diagram above outlines the key stages, from the synthesis of a stimuli-responsive copolymer using this compound to its formulation with a therapeutic agent and subsequent targeted drug release triggered by the specific conditions of a tumor microenvironment.

Signaling Pathway in Drug Delivery

While this compound itself is not directly involved in signaling pathways, the polymers derived from it can be designed to interact with cellular environments to achieve a therapeutic effect. For example, a drug-loaded nanoparticle can be taken up by cancer cells through endocytosis. The lower pH of the endosome can then trigger the release of the drug, which can then interact with its intracellular target, such as a signaling pathway involved in cell proliferation or apoptosis.

The following diagram illustrates a simplified, conceptual signaling pathway for a drug released from a pH-responsive nanoparticle.

Caption: Conceptual signaling pathway for a released therapeutic.

This diagram shows the cellular uptake of a drug-loaded nanoparticle, pH-triggered drug release within the endosome, and the subsequent interaction of the drug with an intracellular target to induce apoptosis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. VINATI ORGANICS N-TERTIARY OCTYL ACRYLAMIDE (TOA) - 4223-03-4 [knowde.com]

- 4. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

- 5. prepchem.com [prepchem.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. bfr.bund.de [bfr.bund.de]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. chem-agilent.com [chem-agilent.com]

- 14. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermoresponsive Behavior of Poly(N-Octylacrylamide)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive polymers, often termed "smart" polymers, are materials that exhibit a sharp and reversible phase transition in response to a change in temperature. Within this class, polymers of N-substituted acrylamides have garnered significant attention for their tunable properties and potential in biomedical applications. While poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied member, known for its Lower Critical Solution Temperature (LCST) near physiological temperature (~32°C), higher alkyl-substituted counterparts like poly(N-Octylacrylamide) (PNOA) offer unique hydrophobic characteristics that are crucial for advanced applications.

This technical guide provides an in-depth exploration of the synthesis, characterization, and thermoresponsive behavior of poly(this compound). Due to the strong hydrophobicity imparted by the C8 alkyl chain, the PNOA homopolymer is generally insoluble in water. Consequently, its primary role in aqueous thermoresponsive systems is as a potent hydrophobic comonomer to precisely tune the LCST of more hydrophilic polymers. Furthermore, PNOA exhibits distinct Upper Critical Solution Temperature (UCST) behavior in non-aqueous solvents, highlighting its versatility. This document details the experimental protocols for its characterization and discusses its application in the field of drug development.

Synthesis of Poly(this compound)

The synthesis of PNOA involves two main stages: the preparation of the this compound monomer and its subsequent polymerization. The tert-octyl isomer is commonly used and well-documented.

2.1 Monomer Synthesis: N-tert-Octylacrylamide (OAA) A prevalent method for synthesizing N-substituted acrylamides is the Ritter reaction. For N-tert-Octylacrylamide, this typically involves the reaction of acrylonitrile with di-isobutylene in a strong acidic medium.[1]

2.2 Polymerization Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for synthesizing PNOA with well-defined molecular weights and low polydispersity.[2][3]

Experimental Protocol: RAFT Solution Polymerization of OAA

This protocol is a generalized procedure based on methodologies reported in the literature.[2]

-

Reactant Preparation : In a round-bottom flask, dissolve the tert-Octylacrylamide (OAA) monomer, a trithiocarbonate-based RAFT agent (e.g., DDMAT), and a radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane. A typical molar ratio might be [OAA]:[RAFT agent]:[AIBN] = 100:1:0.1.

-

Degassing : Seal the flask and purge the solution with an inert gas (e.g., Nitrogen or Argon) for approximately 20-30 minutes with continuous stirring to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization : Immerse the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 70°C).

-

Reaction Monitoring : Periodically take aliquots to monitor monomer conversion via ¹H NMR spectroscopy or gravimetry.

-

Quenching : Once the desired conversion is reached (e.g., after 1-2 hours), quench the polymerization by exposing the hot reaction solution to air and rapidly cooling it to room temperature.

-

Purification : Precipitate the resulting polymer (POAA) in a non-solvent such as cold methanol or hexane. Redissolve and re-precipitate multiple times to remove unreacted monomer and initiator fragments.

-

Drying : Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Thermoresponsive Properties

The thermoresponsive behavior of PNOA is highly dependent on the solvent system. In aqueous solutions, it acts as a hydrophobic modifier, while in certain non-polar organic solvents, it exhibits UCST behavior.

3.1 Behavior in Aqueous Systems: Tuning the LCST of Copolymers

The PNOA homopolymer is water-insoluble due to the overwhelming hydrophobicity of the octyl side chains. However, when this compound is copolymerized with a hydrophilic, water-soluble monomer such as N-isopropylacrylamide (NIPAM), it powerfully modulates the copolymer's LCST.

The underlying mechanism for LCST behavior involves a delicate balance of interactions. At temperatures below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to polymer dissolution. As the temperature rises, these hydrogen bonds weaken, and the entropy-driven hydrophobic association of the alkyl side chains becomes thermodynamically favorable. This causes the polymer chains to collapse into compact globules, expelling water and leading to phase separation.[4] The inclusion of strongly hydrophobic octyl groups enhances these polymer-polymer interactions, causing phase separation to occur at a lower temperature than for the hydrophilic homopolymer alone.[4][5]

The table below illustrates how copolymerization with a hydrophobic monomer like OAA can theoretically tune the LCST of a thermoresponsive polymer.

| Polymer Composition | LCST (°C) | Rationale |

| Poly(N-isopropylacrylamide) (PNIPAM) | ~32 | Baseline LCST for the well-known thermoresponsive polymer.[4] |

| P(NIPAM-co-OAA) (98:2 mol ratio) | < 32 | Illustrative. The incorporation of hydrophobic OAA units enhances polymer-polymer interactions, lowering the LCST. |

| P(NIPAM-co-OAA) (95:5 mol ratio) | << 32 | Illustrative. A higher OAA content leads to a more significant depression of the LCST. |

3.2 Behavior in Non-Aqueous Systems: UCST Properties

In contrast to its role in aqueous solutions, the poly(tert-octylacrylamide) homopolymer exhibits Upper Critical Solution Temperature (UCST) behavior in certain non-polar solvents. A polymer with a UCST is insoluble at low temperatures and becomes soluble upon heating. This phenomenon was observed for POAA in n-alkanes like n-dodecane and n-hexadecane but not in n-heptane or n-octane.[2][3] This transition is driven by the enthalpy of polymer-polymer interactions; at low temperatures, these interactions are strong enough to cause aggregation and phase separation. Heating provides sufficient energy to disrupt these interactions, favoring solvation.

The table below summarizes known quantitative data for poly(tert-octylacrylamide).

| Property | Value (°C) | Solvent / Conditions | Reference |

| Glass Transition Temp. (Tg) | 67 - 83 | Solid state; value increases with molecular weight. | [2][3] |

| UCST (Cloud Point) | ~55 | 1.0% w/w solution in n-dodecane. | [2] |

| UCST (Cloud Point) | ~75 | 1.0% w/w solution in n-hexadecane. | [2] |

Characterization: Experimental Protocols

Consistent and accurate characterization is essential for understanding and applying thermoresponsive polymers.

References

- 1. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

- 2. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. N-isopropylacrylamide-based Copolymers with Time-dependent LCST for a Bioresorbable Carrier | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

Methodological & Application

Application Notes and Protocols for N-Octylacrylamide Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-octylacrylamide) (p(NOA)) is a hydrophobic polymer that has garnered interest in various fields, including drug delivery, material science, and biomedical engineering. Its long alkyl chain imparts significant hydrophobicity, making it a valuable component in the design of amphiphilic block copolymers, temperature-responsive materials, and hydrophobic coatings. This document provides a detailed protocol for the free radical polymerization of this compound (NOA) in an organic solvent, a common and straightforward method for synthesizing p(NOA).

Free radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain initiated by a free radical. The process is valued for its simplicity and tolerance to a variety of functional groups. Key to a successful polymerization is the careful control of reaction conditions, including the exclusion of oxygen, which can act as a radical scavenger and inhibit the polymerization process.

Experimental Protocol: Solution Free Radical Polymerization of this compound

This protocol details the synthesis of poly(this compound) via solution free radical polymerization using azobisisobutyronitrile (AIBN) as a thermal initiator and toluene as the solvent.

Materials:

-

This compound (NOA), monomer

-

Azobisisobutyronitrile (AIBN), initiator

-

Toluene, solvent (anhydrous)

-

Methanol, non-solvent for precipitation

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with a temperature controller

-

Schlenk line or similar inert gas setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the desired amount of this compound monomer in anhydrous toluene. A typical monomer concentration is in the range of 10-20% (w/v).

-

Add the AIBN initiator to the solution. The monomer-to-initiator molar ratio is a critical parameter that influences the final molecular weight of the polymer; a common starting point is a ratio between 100:1 and 200:1.

-

-

Degassing:

-

To remove dissolved oxygen, which inhibits the polymerization, the reaction mixture must be thoroughly degassed. This can be achieved by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for at least 30 minutes.[1] Alternatively, three freeze-pump-thaw cycles can be performed for more rigorous oxygen removal.

-

-

Polymerization:

-

After degassing, place the flask in a preheated oil bath or heating mantle set to 70°C. The polymerization is typically carried out at this temperature to ensure the thermal decomposition of the AIBN initiator, which generates the initial free radicals.

-

Maintain the reaction under a positive pressure of inert gas throughout the polymerization process.

-

Allow the reaction to proceed with continuous stirring for a predetermined time, typically ranging from 6 to 24 hours. The reaction time will influence the final monomer conversion and polymer yield.

-

-

Purification:

-

After the desired reaction time, cool the flask to room temperature. The resulting solution will be more viscous due to the formation of the polymer.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring. The polymer will precipitate out as a solid.

-

Collect the precipitated polymer by filtration.

-

To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., toluene or THF) and reprecipitated into the non-solvent. Repeat this process two to three times to remove any unreacted monomer and initiator residues.[2]

-

-

Drying:

-

Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Data Presentation

The following table summarizes typical experimental conditions and resulting polymer characteristics for the free radical polymerization of N-substituted acrylamides. Note that specific values for poly(this compound) may vary, and the data presented here for molecular weight and PDI are based on analogous polymer systems due to the limited availability of specific data for p(NOA) in the searched literature.

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| Monomer | This compound | - |

| Initiator | AIBN | [3] |

| Solvent | Toluene | - |

| Reaction Conditions | ||

| Monomer Concentration | 10-20% (w/v) | General Practice |

| Monomer:Initiator Ratio | 100:1 - 200:1 (mol/mol) | [4][5] |

| Temperature | 70 °C | [6] |

| Reaction Time | 6 - 24 hours | General Practice |

| Atmosphere | Inert (Nitrogen or Argon) | [1] |

| Purification | ||

| Non-solvent | Methanol | [2] |

| Polymer Characteristics | ||

| Yield | 60-90% | [3] |

| Mn ( g/mol ) | 10,000 - 50,000 | [7] (by analogy) |

| PDI (Mw/Mn) | 1.5 - 2.5 | [2] (by analogy) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solution free radical polymerization of this compound.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. polymersource.ca [polymersource.ca]

- 3. mrs-j.org [mrs-j.org]

- 4. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles [mdpi.com]

- 5. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Atom Transfer Radical Polymerization of N-Octylacrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(N-Octylacrylamide) (PNOA) via Atom Transfer Radical Polymerization (ATRP). PNOA, a hydrophobic polymer, holds significant promise in the field of drug delivery for the controlled release of therapeutic agents.

I. Introduction to ATRP of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[1][2] While the ATRP of some acrylamides can be challenging due to potential side reactions, the use of highly active catalyst systems has enabled the controlled polymerization of various N-substituted acrylamides.[1][3]

This compound is a hydrophobic monomer, and its polymer, PNOA, is of particular interest for applications in drug delivery. Hydrophobic polymers are crucial for encapsulating and controlling the release of hydrophobic drugs, thereby enhancing their bioavailability and therapeutic efficacy.[4] This document outlines the synthesis of PNOA by ATRP and its subsequent application in the formulation of drug-loaded nanoparticles.

II. Experimental Protocols

A. Materials

-

This compound (NOA): Monomer. Synthesized via the reaction of acryloyl chloride with n-octylamine or purchased commercially. Purity should be >98%.

-

Copper(I) Chloride (CuCl): Catalyst. Purity >99%. Should be purified by washing with acetic acid and ethanol, then dried under vacuum.

-

Tris(2-dimethylaminoethyl)amine (Me6TREN): Ligand. Purity >99%. Used as received.

-

Ethyl α-bromoisobutyrate (EBiB): Initiator. Purity >98%. Passed through a column of neutral alumina to remove acidic impurities.

-

Toluene: Solvent. Anhydrous, <50 ppm H2O. Degassed prior to use.

-

Methanol: Solvent for purification.

-

Hexane: Non-solvent for polymer precipitation.

-

Doxorubicin (DOX): Model hydrophobic drug.

-

Dialysis tubing: (MWCO 3.5 kDa).

B. Protocol for ATRP of this compound

This protocol is adapted from successful ATRP procedures for other N-alkylacrylamides.[3][5]

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (10.0 mg, 0.10 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

-

Via a degassed syringe, add 5 mL of anhydrous toluene to the flask.

-

In a separate vial, prepare a solution of this compound (1.83 g, 10.0 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.10 mmol) in 5 mL of anhydrous toluene.

-

Add Me6TREN (26.7 µL, 0.10 mmol) to the monomer/initiator solution.

-

Degas the monomer/initiator/ligand solution by bubbling with argon for 30 minutes.

-

-

Polymerization:

-

Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuCl catalyst.

-

Place the flask in a preheated oil bath at 70 °C and stir.

-

Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR spectroscopy.

-

-

Termination and Purification:

-

After the desired conversion is reached (e.g., 4 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with 10 mL of toluene.

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold hexane.

-

Collect the white polymer precipitate by filtration and dry under vacuum at 40 °C overnight.

-

C. Protocol for Preparation of PNOA-Based Drug-Loaded Nanoparticles

This protocol utilizes the nanoprecipitation method for the encapsulation of a model hydrophobic drug, doxorubicin.[6]

-

Nanoparticle Formulation:

-

Dissolve 20 mg of the synthesized poly(this compound) and 2 mg of doxorubicin in 2 mL of a suitable organic solvent (e.g., acetone or THF).

-

Vortex the solution until both components are fully dissolved.

-

Add this organic solution dropwise to 10 mL of deionized water under vigorous stirring.

-

Continue stirring for 4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

-

-

Purification of Nanoparticles:

-

Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).

-

Dialyze against deionized water for 48 hours, with frequent water changes, to remove the unencapsulated drug.

-

Collect the purified nanoparticle suspension.

-

-

Characterization of Nanoparticles:

-

Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

-

Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

-

Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of the initial drug solution and the supernatant after centrifugation of the nanoparticle suspension.

-

III. Data Presentation